molecular formula C26H23F4N9O B608144 Itacitinib CAS No. 1334298-90-6

Itacitinib

Cat. No.: B608144
CAS No.: 1334298-90-6
M. Wt: 553.5 g/mol
InChI Key: KTBSXLIQKWEBRB-UHFFFAOYSA-N
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Description

Itacitinib, also known as INCB039110, is a potent and selective inhibitor of Janus kinase 1 (JAK1). It is primarily used in the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer. This compound has shown promise in reducing cytokine release syndrome, a potentially life-threatening side effect associated with chimeric antigen receptor T-cell therapy .

Mechanism of Action

Target of Action

Itacitinib is a potent, selective inhibitor of Janus kinase 1 (JAK1) . JAK1 is a key component of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which plays a crucial role in immune response and inflammation .

Mode of Action

This compound works by selectively inhibiting JAK1, thereby blocking the signaling of several cytokines involved in inflammation and immune response . This inhibition results in a significant and dose-dependent reduction in the levels of multiple cytokines implicated in inflammatory conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK/STAT pathway . By inhibiting JAK1, this compound disrupts the signaling of various cytokines that signal through this pathway . This results in a decrease in the production of pro-inflammatory mediators and the activation and maturation of immune cells .

Pharmacokinetics

The pharmacokinetics of this compound are currently under investigation. Preliminary studies suggest that this compound is well-tolerated and can suppress interferon-gamma (IFN-γ)–induced STAT1 phosphorylation in vitro and in vivo at clinically relevant doses .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and immune response. This compound has been shown to significantly reduce the levels of multiple cytokines implicated in inflammatory conditions . At the cellular level, this compound targets inflammatory and metabolic pathway genes in CD8 T cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of inflammation or an immune response can enhance the drug’s efficacy by providing more targets for inhibition . .

Biochemical Analysis

Biochemical Properties

Itacitinib plays a significant role in biochemical reactions, particularly in the JAK-STAT signaling pathway. It interacts with JAK1, a key enzyme in this pathway, and inhibits its activity . This interaction is crucial in regulating the immune response and inflammation .

Cellular Effects

This compound has broad anti-inflammatory activity and can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to significantly and dose-dependently reduce levels of multiple cytokines implicated in Cytokine Release Syndrome (CRS) in several in vitro and in vivo models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to JAK1, inhibiting its activity, and subsequently reducing the phosphorylation of STAT1, a downstream effector in the JAK-STAT pathway . This inhibition disrupts the signaling of several cytokines involved in inflammation and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have stable effects over time. It continues to inhibit JAK1 and reduce cytokine levels even after prolonged use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At clinically relevant doses, this compound was well-tolerated and did not significantly inhibit the proliferation or antitumor killing capacity of CAR T-cell constructs

Metabolic Pathways

This compound is involved in the JAK-STAT signaling pathway. By inhibiting JAK1, it impacts the signaling of several cytokines involved in this pathway

Transport and Distribution

It is known to be orally administered and has broad anti-inflammatory activity, suggesting it may be widely distributed in the body .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. As a JAK1 inhibitor, it likely interacts with JAK1 at the location of this enzyme, which is associated with the cytoplasmic portion of cytokine receptors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of itacitinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyridine ring, introduction of fluorine atoms, and the incorporation of a nitrile group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Itacitinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties .

Scientific Research Applications

Itacitinib has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Itacitinib is unique in its selectivity for JAK1, which reduces the risk of side effects associated with the inhibition of other JAK family members. This selectivity makes this compound a promising candidate for the treatment of diseases where JAK1 plays a predominant role .

Properties

IUPAC Name

2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBSXLIQKWEBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F4N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334298-90-6, 1651228-00-0
Record name Itacitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334298906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INCB39110
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651228000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Itacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ITACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19J3781LPM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 25-mL flask equipped with a nitrogen inlet, a thermocouple, an additional funnel, and a magnetic stirrer were added 2-(1-(1-(3-fluoro-2-(trifluoromethyl)-isonicotinoyl)piperidin-4-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile (11, 307 mg, 0.546 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (4, 84.8 mg, 0.548 mmol, 1.0 equiv), sodium bicarbonate (NaHCO3, 229 mg, 2.72 mmol, 5.0 equiv), water (1.6 mL), and 1,4-dioxane (1.6 mL) at ambient temperature. The mixture was then treated with tetrakis(triphenylphosphine)palladium(0) (12.8 mg, 0.011 mmol, 0.02 equiv) at ambient temperature and the resulting reaction mixture was de-gassed and refilled with nitrogen for 3 times before being heated to 85° C. The reaction mixture was stirred at 85° C. under nitrogen for overnight. When the reaction was complete as monitored by HPLC, the reaction mixture was concentrated to dryness under reduced pressure and the desired product, 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile (8 free base, 135 mg, 302.2 mg theoretical, 44.6%), was obtained as off-white solids by direct silica gel (SiO2) column chromatography (0-10% of ethyl acetate in hexane gradient elution) purification of the dried reaction mixture. The compound obtained by this synthetic approach is identical in every comparable aspect to the compound 8 manufactured by the synthetic method as described above in Example 1.
Name
2-(1-(1-(3-fluoro-2-(trifluoromethyl)-isonicotinoyl)piperidin-4-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile
Quantity
307 mg
Type
reactant
Reaction Step One
Quantity
84.8 mg
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
12.8 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0.5-L flask equipped with a nitrogen inlet, a thermocouple, an additional funnel, and a mechanical stirrer were added 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile dihydrochloride salt (6, 20 g, 56.78 mmol), dichloromethane (200 mL) and triethylamine (TEA, 16.62 mL, 119.2 mmol, 2.1 equiv) at ambient temperature. The mixture was stirred at ambient temperature for 30 minutes before 1-(3-fluoro-2-(trifluoromethyl)-isonicotinoyl)piperidin-4-one (7, 17.15 g, 57.91 mmol, 1.02 equiv) was added to the mixture. The mixture was then treated with sodium triacetoxyborohydride (25.34 g, 113.6 mmol, 2.0 equiv) in 5 minutes at ambient temperature (below 26° C.). The resulting reaction mixture was stirred at ambient temperature for 2 hours. After the reaction was complete as monitored by HPLC, the reaction mixture was quenched with saturated NaHCO3 aqueous solution (200 mL). The two phases were separated and the aqueous phase was extracted with methylene chloride (200 mL). The combined organic phase was washed with 4% brine (100 mL) followed by solvent switch of methylene chloride to acetone by distillation. The resulting solution of the desired crude product (8) in acetone was directly used for the subsequent adipate salt formation. A small portion of solution was purified by column chromatography (SiO2, 0-10% of MeOH in EtOAc gradient elution) to afford the analytically pure 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile (8 free base) as an off-white solid. For 8: 1H NMR (400 MHz, DMSO-d6) δ 12.17 (d, J=2.8 Hz, 1H), 8.85 (s, 1H), 8.70 (m, 2H), 8.45 (s, 1H), 7.93 (t, J=4.7 Hz, 1H), 7.63 (dd, J=3.6, 2.3 Hz, 1H), 7.09 (dd, J=3.6, 1.7 Hz, 1H), 4.10 (m, 1H), 3.78 (d, J=7.9 Hz, 2H), 3.61 (t, J=7.9 Hz, 1H), 3.58 (s, 2H), 3.46 (m, 1H), 3.28 (t, J=10.5 Hz, 1H), 3.09 (ddd, J=13.2, 9.5, 3.1 Hz, 1H), 2.58 (m, 1H), 1.83-1.75 (m, 1H), 1.70-1.63 (m, 1H), 1.35-1.21 (m, 2H) ppm; 13C NMR (101 MHz, DMSO-d6) δ 160.28, (153.51, 150.86), 152.20, 150.94, 149.62, (146.30, 146.25), 139.48, (134.78, 134.61), (135.04, 134.92, 134.72, 134.60, 134.38, 134.26, 134.03, 133.92), 129.22, 127.62, 126.84, 121.99, 122.04, (124.77, 122.02, 119.19, 116.52), 117.39, 113.00, 99.99, 61.47, 60.49, 57.05, 44.23, 28.62, 27.88, 27.19 ppm; C26H23F4N9O (MW, 553.51), LCMS (EI) m/e 554.1 (M++H).
Quantity
16.62 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a solution of {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (56 mg, 0.1 mmol) in methylene chloride (1.5 mL) was added trifluoroacetic acid (1.5 mL). The mixture was stirred at room temperature for 2 hours. After removing the solvents in vacuum, the residue was dissolved in a methanol solution containing 20% ethylenediamine. After being stirred at room temperature for 1 hour, the solution was purified by HPLC (method B) to give the title compound. LC-MS: 554.3 (M+H)+; 1H NMR (400 MHz, CDCl3): 9.71 (s, 1H), 8.82 (s, 1H), 8.55 (d, J=4.6 Hz, 1H), 8.39 (s, 1H), 8.30 (s, 1H), 7.52 (t, J=4.6 Hz, 1H), 7.39 (dd, J1=3.4 Hz, J2=1.5 Hz, 1H), 6.77 (dd, J1=3.6 Hz, J2=0.7 Hz, 1H), 4.18 (m, 1H), 3.75 (m, 2H), 3.63 (dd, J1=7.8 Hz, J2=3.7 Hz, 2H), 3.45 (m, 2H), 3.38 (s, 2H), 3.11 (m, 1H), 2.57 (m, 1H), 1.72 (m, 1H), 1.60 (m, 1H), 1.48 (m, 1H), 1.40 (m, 1H).
Name
{1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is the primary molecular target of Itacitinib?

A: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1) [, , , , , , , , , , , , , , , , , , , ].

Q2: How does this compound's inhibition of JAK1 affect downstream signaling pathways?

A: By inhibiting JAK1, this compound disrupts the phosphorylation of signal transducer and activator of transcription (STAT) proteins []. This, in turn, inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon gamma (IFN-γ) [, , , , , , , ].

Q3: What is the significance of the JAK/STAT pathway in disease pathology?

A: The JAK/STAT pathway plays a crucial role in regulating immune responses, cell growth, and differentiation [, , ]. Dysregulation of this pathway is implicated in various inflammatory diseases, myeloproliferative disorders, and malignancies [].

Q4: How does this compound's selectivity for JAK1 compare to other JAK inhibitors?

A: Unlike some other JAK inhibitors that target multiple JAK family members, this compound exhibits a higher selectivity for JAK1 over JAK2 [, ]. This selectivity is important as it may contribute to a potentially improved safety profile by minimizing off-target effects on JAK2-dependent processes, such as hematopoiesis [].

Q5: What is the primary route of this compound elimination?

A: this compound is primarily metabolized by cytochrome P450 (CYP)3A4, with minimal renal elimination [, , ].

Q6: How does hepatic impairment affect the pharmacokinetics of this compound?

A: Moderate to severe hepatic impairment leads to increased exposure (AUC and Cmax) of this compound []. This finding necessitates dose adjustments for patients with hepatic impairment [].

Q7: How do strong CYP3A inhibitors affect this compound's pharmacokinetics?

A: Co-administration of this compound with strong CYP3A inhibitors significantly increases its exposure [, ]. This interaction requires careful consideration and potential dose adjustments to prevent adverse effects.

Q8: Are there any recommended dose adjustments for patients with renal impairment?

A: Based on studies in patients with severe renal impairment and end-stage renal disease, no dose adjustment is recommended for this compound in patients with impaired renal function [].

Q9: What clinical indications are being investigated for this compound?

A: this compound is being investigated for its therapeutic potential in a range of conditions, including: * Acute and chronic graft-versus-host disease (GVHD) [, , , , , , ] * Cytokine release syndrome (CRS) associated with CAR T-cell therapy [, ] * Myelofibrosis [] * T-cell prolymphocytic leukemia (T-PLL) [, ] * Solid tumors, including pancreatic cancer, in combination with chemotherapy or immunotherapy [, ] * Hemophagocytic Lymphohistiocytosis (HLH) []

Q10: What is the rationale for using this compound in GVHD?

A: The rationale for this compound's use in GVHD stems from its ability to inhibit the production of pro-inflammatory cytokines like IFN-γ and IL-6, which are key mediators in the pathogenesis of GVHD [, , , ].

Q11: How effective is this compound in preventing CRS associated with CAR T-cell therapy?

A: Preliminary results from clinical trials suggest that prophylactic treatment with this compound can reduce the incidence and severity of CRS in patients receiving CAR T-cell therapy [, ].

Q12: Has this compound shown any promising activity in specific lymphoma subtypes?

A: Clinical trials indicate that this compound, in combination with other agents, exhibits promising activity in classic Hodgkin lymphoma and non-germinal center B-cell-like diffuse large B-cell lymphoma [].

Q13: What role does inflammation play in the efficacy of this compound in lung cancer?

A: Research suggests that this compound may be particularly beneficial for lung cancer patients with elevated inflammation who do not respond well to PD-1 blockade alone. Adding this compound to PD-1 blockade in this patient population may improve immune function and enhance anti-tumor responses [].

Q14: Have any biomarkers been identified for predicting response to this compound in aGVHD?

A: Elevated plasma levels of ST2 and TNFR1 at baseline have been associated with a lower likelihood of response to this compound combined with corticosteroids in acute GVHD [].

Q15: Are there any potential response-to-treatment biomarkers for this compound in aGVHD?

A: Decreases in ProCALCA/CALCA, ST2, and TNFR1 over time have been linked to a positive response to this compound in acute GVHD [].

Q16: What is the role of MCP3 and REG3A in predicting response to this compound in aGVHD?

A: Monocyte chemotactic protein (MCP)3, along with the known aGVHD prognostic biomarker regenerating islet-derived protein (REG)3A, appear to stratify complete responders from non-responders to this compound in acute GVHD, potentially serving as predictive biomarkers [].

Q17: What are the most common adverse events observed with this compound treatment?

A: The most frequently reported adverse events in clinical trials of this compound include: * Fatigue [, , ] * Nausea [, , ] * Anemia [, ] * Thrombocytopenia [, , ] * Neutropenia [, , ]

Q18: Are there any specific safety concerns associated with this compound use in patients with pre-existing conditions?

A: Patients with pre-existing thrombocytopenia may be at an increased risk of severe thrombocytopenia when treated with this compound [].

Q19: How does this compound affect cardiac safety?

A: A comprehensive cardiac safety analysis revealed no clinically meaningful effects of this compound on cardiac conduction parameters, including QTc interval, even at concentrations exceeding those expected in clinical practice [].

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